molecular formula C19H18N2O5 B4064783 N-(2-furylmethyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide

N-(2-furylmethyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide

Cat. No. B4064783
M. Wt: 354.4 g/mol
InChI Key: KJTPJNSZUVEWAA-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide is a useful research compound. Its molecular formula is C19H18N2O5 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-furylmethyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide is 354.12157168 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-furylmethyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Mutagen Detection

One significant application involves the detection and identification of mutagens and carcinogens as their adducts with guanosine derivatives. A study by Kasai et al. (1984) synthesized a highly fluorescent derivative of guanosine for use in screening environmental mutagens and carcinogens. This method allows for the rapid and sensitive detection of mutagens such as glyoxal, methylglyoxal, and others, highlighting its importance in environmental safety and public health (Kasai, H., Hayami, H., Yamaizumi, Z., Saitoh, S., & Nishimura, S., 1984).

Synthesis and Chemical Reactions

Another area of research focuses on the synthesis and reactions of α-Acetylenic Ketones containing the Nitrofuran Ring, as explored by Sasaki and Yoshioka (1971). Their work contributes to the broader understanding of heteroaromatic compounds and their potential applications in creating new materials or pharmaceuticals (Sasaki, T., & Yoshioka, T., 1971).

Alkylation Reactions

Research by Lukevics et al. (1988) on the reactions of trialkyl(2-furyl) germanes with electrophilic reagents explores the electrophilic substitution reactions and their implications for synthesizing complex molecules, potentially useful in pharmaceuticals and material science (Lukevics, E., Ignatovich, L., Coldberg, Yu., Polyak, F., Gaukhman, A., Rozite, S., & Popelis, J., 1988).

Advanced Organic Synthesis

Further, the work by Zubkov et al. (2010) on the intramolecular Diels-Alder furan (IMDAF) reaction of iminium salts presents a novel approach to synthesizing the isoindolo(1,2-a)isoquinoline core of certain alkaloids. This synthesis pathway offers a new method for constructing complex organic structures, potentially opening new avenues for drug discovery and development (Zubkov, F., Ershova, Julya D., Zaytsev, V., Obushak, M., Matiychuk, V., Sokolova, E., Khrustalev, V., & Varlamov, A., 2010).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-17(20-10-13-3-1-7-25-13)12-5-6-15-16(9-12)19(24)21(18(15)23)11-14-4-2-8-26-14/h1,3,5-7,9,14H,2,4,8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTPJNSZUVEWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-furylmethyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide
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N-(2-furylmethyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide
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N-(2-furylmethyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide
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N-(2-furylmethyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide
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N-(2-furylmethyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide
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N-(2-furylmethyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.